3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one

RORγ inverse agonist nuclear receptor spirocyclic scaffold

Researchers need validated spirocyclic scaffolds with defined selectivity profiles to avoid off-target confounding in inflammation and parasitology models. This compound provides quantifiable differentiation: • RORγ inverse agonist: EC50 = 1,000 nM with 2.2-2.8× selectivity over RORβ/α - suitable for Th17/IL-17 pathway interrogation. • T. gondii TS-DHFR inhibitor: IC50 = 2,700 nM vs. human DHFR IC50 >10,000 nM (>3.7× selectivity). • Fragment-like properties: MW 201.26 Da, zero rotatable bonds, ligand efficiency ~0.35 kcal/mol/heavy atom. • Commercial purity: 98%, available for rapid follow-up chemistry.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 159757-46-7
Cat. No. B3034347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one
CAS159757-46-7
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3(C1)CCC(=O)N3
InChIInChI=1S/C13H15NO/c15-12-7-9-13(14-12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9H2,(H,14,15)
InChIKeyGRMWQKUXYAXHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: 3,4-Dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one


3,4-Dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one (CAS 159757-46-7) is a spirocyclic compound characterized by a fused naphthalene and pyrrolidinone ring system [1]. This core architecture, combining a planar aromatic naphthalene moiety with a saturated, three-dimensional pyrrolidine ring, is a privileged scaffold in medicinal chemistry for exploring pharmacophore space and influencing stereochemistry [2]. The compound is offered by commercial suppliers in purities up to 98% and is primarily employed as a chemical probe or intermediate in drug discovery programs targeting sigma receptors and opioid receptors [3].

3,4-Dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one: Why Generic Substitution Fails


Generic substitution of 3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one with structurally similar spirocyclic analogs is not scientifically defensible due to profound differences in target binding affinity, functional selectivity, and pharmacokinetic behavior driven by subtle modifications of the spirocyclic scaffold. As demonstrated in the quantitative evidence below, even minor alterations such as N-methylation [1] or changes in the aromatic ring substitution [2] can result in orders-of-magnitude shifts in potency (e.g., from sub-nanomolar to >10 µM IC50) and selectivity profiles across sigma and opioid receptor subtypes [3]. These disparities are not predictable by simple 2D similarity metrics and necessitate direct, comparative biological evaluation of each distinct chemical entity to avoid false-negative or false-positive leads in drug discovery campaigns.

3,4-Dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one: Key Evidence Differentiators


RORγ Inverse Agonist Activity vs N-Methylated Analog

The target compound (3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one) exhibits an EC50 of 1,000 nM as an inverse agonist at human RORγ (retinoic acid receptor-related orphan receptor gamma) in a luciferase reporter gene assay, whereas its 1'-methylated analog (CAS 159757-37-6) is reported to be inactive at concentrations up to 10 µM [1]. This 10-fold difference in functional potency highlights the critical impact of N-substitution on nuclear receptor engagement.

RORγ inverse agonist nuclear receptor spirocyclic scaffold

RORγ Selectivity Over RORβ and RORα

The compound displays differential inverse agonist activity across human ROR isoforms: EC50 = 1,000 nM for RORγ, EC50 = 2,200 nM for RORβ, and EC50 = 2,800 nM for RORα, representing a 2.2- to 2.8-fold selectivity for RORγ over the other subtypes [1]. This isoform selectivity profile is distinct from other spirocyclic ROR modulators that often exhibit broader pan-ROR activity.

ROR nuclear receptor isoform selectivity inverse agonism

T. gondii DHFR Inhibition vs Human Enzyme

The compound inhibits Toxoplasma gondii bifunctional dihydrofolate reductase-thymidylate synthase (TS-DHFR) with an IC50 of 2,700 nM, while exhibiting >10,000 nM IC50 against recombinant human DHFR [1]. This >3.7-fold selectivity for the parasite enzyme contrasts with the classic DHFR inhibitor methotrexate, which potently inhibits both human and parasite DHFR with IC50 values typically <100 nM.

dihydrofolate reductase Toxoplasma gondii antiparasitic

Commercial Purity & Supply Chain Reliability

The target compound is commercially available in 98% purity from Leyan (Catalog No. 1544466) , whereas many generic analogs, including the 1'-methyl derivative, are typically offered at 95% purity . This 3% absolute purity difference, coupled with the availability of analytical certificates of analysis from Fujifilm Wako , reduces the likelihood of confounding biological results arising from unknown impurities.

chemical procurement purity specification supply chain

Ligand Efficiency Profile for Fragment-Based Discovery

The target compound possesses zero rotatable bonds and a molecular weight of 201.26 g/mol, yielding a ligand efficiency (LE) of approximately 0.35 kcal/mol per heavy atom based on its RORγ EC50 [1]. In contrast, the 1'-methyl analog (MW = 215.30, 0 rotatable bonds) has no reported RORγ activity, resulting in an LE of essentially zero [2]. This illustrates how the N-methyl group, despite only adding a single carbon, eliminates target engagement and destroys ligand efficiency.

ligand efficiency fragment-based drug discovery physicochemical properties

Sigma-1 Receptor Affinity from Congener Data

While direct binding data for the target compound at sigma receptors is not available, structurally related spiro[naphthalene-pyrrolidine] compounds exhibit high nanomolar to low micromolar sigma-1 receptor affinities, as exemplified by a congener with a Ki of 120 nM [1]. This places the scaffold in a moderate affinity range, distinct from ultra-high affinity sigma-1 ligands (e.g., spipethiane, Ki = 0.5 nM) [2]. This moderate affinity may be advantageous for avoiding excessive target occupancy and associated off-target effects.

sigma-1 receptor spirocyclic ligand binding affinity

3,4-Dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one: Defined Research Applications


RORγ Probe in Autoimmune & Inflammatory Disease Models

The compound's demonstrated RORγ inverse agonist activity (EC50 = 1,000 nM) and modest isoform selectivity (2.2–2.8× over RORβ/α) [1] support its use as a chemical probe to interrogate RORγ-specific biology in Th17 cell differentiation and IL-17-driven inflammatory pathways. Unlike pan-ROR modulators that may confound interpretation due to RORα/β effects, this compound offers a narrower selectivity window suitable for target validation studies in preclinical models of psoriasis, rheumatoid arthritis, and multiple sclerosis.

Antiparasitic DHFR Lead Optimization

Given its selective inhibition of T. gondii TS-DHFR (IC50 = 2,700 nM) over human DHFR (IC50 > 10,000 nM) [1], the compound serves as a starting point for structure-based optimization of novel antiparasitic agents. The >3.7-fold selectivity window, while modest, provides a chemical biology tool to study folate metabolism in apicomplexan parasites without the confounding cytotoxicity associated with classical antifolates. It is particularly valuable for screening campaigns aimed at identifying compounds with improved therapeutic indices for toxoplasmosis.

Fragment-Based Discovery & Scaffold Hopping

With a molecular weight of 201.26 Da, zero rotatable bonds, and a calculated ligand efficiency of ~0.35 kcal/mol per heavy atom for RORγ [1], the compound meets the physicochemical criteria for a high-quality fragment hit. Its spirocyclic architecture provides a three-dimensional, conformationally constrained core that is underrepresented in traditional fragment libraries. The availability of high-purity (98%) commercial material [2] facilitates rapid follow-up chemistry, making it an attractive starting fragment for scaffold-hopping campaigns targeting nuclear receptors, DHFR, or sigma receptors.

Sigma-1 Receptor Pharmacology in Neuroscience

Based on class-level inference from structurally related spirocyclic ligands exhibiting sigma-1 receptor affinity [1], the compound may serve as a tool for investigating sigma-1 receptor modulation in pain, anxiety, and neurodegenerative disorders. Its predicted moderate affinity profile (nanomolar to low micromolar range) [2] distinguishes it from ultra-high affinity sigma-1 ligands that can cause prolonged receptor occupancy and potential desensitization. This makes it suitable for studies where a more transient receptor engagement is desired.

Technical Documentation Hub

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